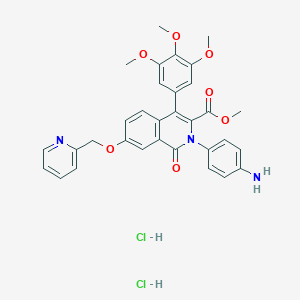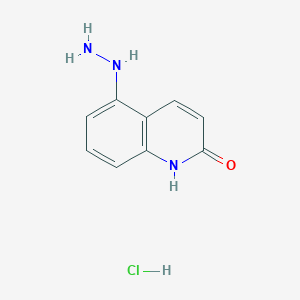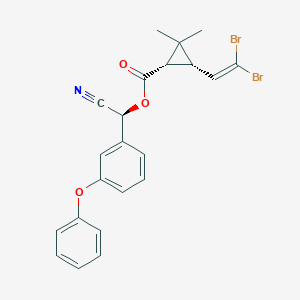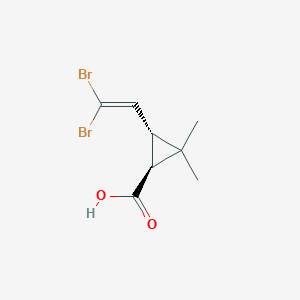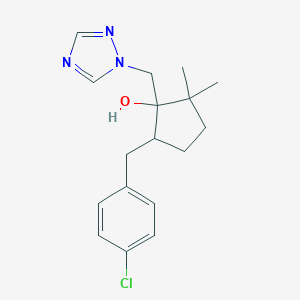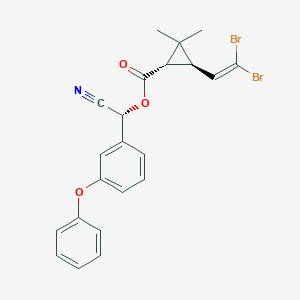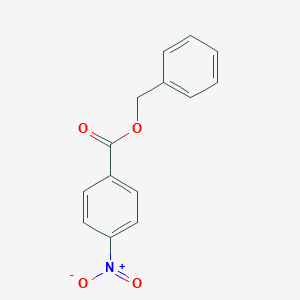
4-硝基苯甲酸苄酯
概述
科学研究应用
作用机制
生化分析
Biochemical Properties
They can undergo reduction reactions, where the nitro group is converted to an amino group
Cellular Effects
Related compounds such as 4-nitrobenzoate have been shown to inhibit coenzyme Q biosynthesis in mammalian cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of Benzyl 4-nitrobenzoate is not well-understood. It is known that nitrobenzoates can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions
Metabolic Pathways
Related compounds such as nitrobenzoates are known to be metabolized through reductive pathways .
准备方法
纳拉西丁通过金黄色链霉菌的发酵合成 . 该过程包括在富含营养的培养基中培养细菌,然后提取和纯化该化合物。 发酵液经过过滤以除去菌丝体,滤液用乙酸乙酯或氯仿进行溶剂萃取 . 然后使用色谱技术对粗提物进行纯化,得到纯的纳拉西丁 .
化学反应分析
纳拉西丁会发生各种化学反应,包括氧化、还原和取代 . 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 由这些反应形成的主要产物取决于所用条件和试剂。 例如,纳拉西丁的氧化会导致形成纳拉西丁酸 .
相似化合物的比较
纳拉西丁与其他聚醚离子载体类似,如莫能霉素、萨利诺霉素和拉沙洛西 . 纳拉西丁具有独特的结构,多了一个甲基,这增强了它的抗菌和抗球虫性能 . 与莫能霉素和萨利诺霉素相比,纳拉西丁已被发现对某些菌株的细菌和寄生虫更有效 . 类似的化合物包括:
- 莫能霉素
- 萨利诺霉素
- 拉沙洛西
属性
IUPAC Name |
benzyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQFGJYVKKCUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163820 | |
| Record name | Benzyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14786-27-7 | |
| Record name | Phenylmethyl 4-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14786-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-nitrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014786277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 4-nitrobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of benzyl 4-nitrobenzoate and how do they influence its crystal structure?
A1: Benzyl 4-nitrobenzoate (C14H11NO4) forms chains linked by two distinct C-H...O hydrogen bonds. [] These bonds create two types of R(2)2 (10) rings within the chains. While the provided research doesn't delve into the exact impact on the crystal structure, it highlights the role of hydrogen bonding in organizing the molecules within the crystal lattice. Further research could explore if these interactions contribute to specific material properties.
Q2: Has the "fully catalytic Mitsunobu reaction" truly been achieved with benzyl 4-nitrobenzoate?
A2: Research suggests that the "fully catalytic Mitsunobu reaction" utilizing benzyl 4-nitrobenzoate might not be a true Mitsunobu reaction. [] While benzyl 4-nitrobenzoate is produced under "fully catalytic" conditions with catalytic phosphine and azo reagents, the reaction proceeds similarly even without the hydrazine catalyst. Furthermore, attempts to apply this "fully catalytic" method to the esterification of (-)-ethyl lactate with 4-nitrobenzoic acid resulted in low yields and predominant retention of configuration, suggesting limitations in the system's catalytic efficiency and stereoselectivity.
Q3: How does the structure of benzyl 4-chloro-3-nitrobenzoate compare to that of benzyl 4-nitrobenzoate, and what impact does this difference have on their respective crystal structures?
A3: While both compounds exhibit C-H...O hydrogen bonding, they differ in the arrangement of these bonds and their resulting crystal structures. [] Benzyl 4-chloro-3-nitrobenzoate (C14H10ClNO4) forms a more complex three-dimensional framework. Three independent C-H...O hydrogen bonds link the molecules into chains of edge-fused R(4)4 (26) and R(4)4 (34) rings. These chains then connect through aromatic pi-pi stacking interactions to create a three-dimensional network. This is distinct from the simpler chain structure observed in benzyl 4-nitrobenzoate, highlighting how subtle structural modifications can lead to significant differences in crystal packing and potentially influence material properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



